molecular formula C22H46O2Sn B12792803 Tributyl(isodecanoyloxy)stannane CAS No. 93965-27-6

Tributyl(isodecanoyloxy)stannane

Katalognummer: B12792803
CAS-Nummer: 93965-27-6
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: XZEOTXSVDUUCDW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl(isodecanoyloxy)stannane is an organotin compound with the molecular formula C22H46O2Sn and a molecular weight of 461.309 g/mol . It is a chemical substance that belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its applications in organic synthesis and various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl(isodecanoyloxy)stannane can be synthesized through the reaction of tributyltin oxide with isodecanoic acid under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl(isodecanoyloxy)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce various organotin derivatives .

Wissenschaftliche Forschungsanwendungen

Tributyl(isodecanoyloxy)stannane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of tributyl(isodecanoyloxy)stannane involves its ability to participate in radical reactions and form stable organotin intermediates. These intermediates can undergo further transformations, leading to the formation of various products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, facilitating a range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tributyl(isodecanoyloxy)stannane can be compared with other organotin compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .

Eigenschaften

CAS-Nummer

93965-27-6

Molekularformel

C22H46O2Sn

Molekulargewicht

461.3 g/mol

IUPAC-Name

tributylstannyl 8-methylnonanoate

InChI

InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

XZEOTXSVDUUCDW-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.